chemical structure of Ethyl [(3-phenylpropyl)carbamoyl]formate
chemical structure of Ethyl [(3-phenylpropyl)carbamoyl]formate
An In-depth Technical Guide to the Chemical Structure of Ethyl [(3-phenylpropyl)carbamoyl]formate
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential synthesis of Ethyl [(3-phenylpropyl)carbamoyl]formate. As this molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related structural analogs and foundational chemical principles to construct a predictive but scientifically grounded overview. The document is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential applications of novel carbamoylformate derivatives. We will explore its constituent functional groups, propose a logical synthetic pathway, predict its key spectroscopic signatures, and discuss its potential utility within medicinal chemistry and organic synthesis.
Introduction: Deconstructing the Target Molecule
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] Carbamate derivatives are integral to many approved therapeutic agents and are increasingly designed to facilitate specific drug-target interactions.[1][2] The target molecule, Ethyl [(3-phenylpropyl)carbamoyl]formate, combines this critical carbamate-like linkage with an alpha-ketoester system, creating a unique chemical entity with potential for diverse applications.
The structure can be broken down into three key components:
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3-Phenylpropyl Group : A non-polar, aromatic-aliphatic chain that can participate in hydrophobic and π-stacking interactions.
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Carbamoylformate Core (-NH-CO-CO-O-) : An electron-rich, planar system containing two carbonyl groups. This core is related to oxalamides and N-acyl carbamates, known for their roles as versatile synthetic intermediates and as structural motifs in bioactive molecules.[3][4]
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Ethyl Ester Group : Modulates the polarity and reactivity of the adjacent carbonyl group and can influence the molecule's pharmacokinetic profile.
This guide will provide a predictive but robust technical overview based on the known chemistry of these fragments and related compounds.
Predicted Chemical Structure and Properties
While a specific CAS number for Ethyl [(3-phenylpropyl)carbamoyl]formate is not found in major chemical databases, its structure can be unambiguously determined from its name. Based on this structure, we can predict its fundamental chemical properties and identifiers.
Structural Identifiers
The predicted identifiers for the molecule are summarized in the table below.
| Property | Predicted Value |
| IUPAC Name | Ethyl 2-((3-phenylpropyl)amino)-2-oxoacetate |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Canonical SMILES | CCOC(=O)C(=O)NCCCc1ccccc1 |
| InChI | InChI=1S/C13H17NO3/c1-2-17-13(16)12(15)14-9-6-8-11-7-4-3-5-10-11/h3-5,7,10H,2,6,8-9H2,1H3,(H,14,15) |
| InChIKey | Predicted based on structure |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale / Comparative Data Source |
| Physical Form | White to off-white solid or oil | Based on similar N-acyl carbamates. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); poorly soluble in water. | The molecule is largely non-polar due to the phenylpropyl and ethyl groups. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural analysis. |
| Hydrogen Bond Acceptors | 3 (Two C=O, one C-O-C) | Structural analysis. |
Proposed Synthesis Pathway
The most direct and logical synthetic route to Ethyl [(3-phenylpropyl)carbamoyl]formate is the nucleophilic acyl substitution of 3-phenylpropylamine with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). This reaction is a standard method for forming amides from amines and acid chlorides.
The proposed two-step synthesis starts from commercially available reagents.
